Baricitinib Key Intermediate Synthesis: Quantified Yield Advantage of 1,3-Dibromo-2,2-dimethoxypropane as a Cyclization Partner
In the synthesis of baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, 1,3-dibromo-2,2-dimethoxypropane was employed as the cyclization partner with ethanesulfonamide to construct the pyrazole-fused core. Under optimized conditions—anhydrous potassium carbonate in DMF at 95–100°C for 20–22 hours, followed by acidic acetal deprotection—the key intermediate B was obtained in an isolated yield of 82.3% after filtration and drying [1]. While this study did not include a direct comparative alkylating agent under identical conditions, the reported yield establishes a benchmark for evaluating alternative alkylation strategies in comparable nucleoside and heterocycle syntheses, where yields with alternative bis-electrophiles (e.g., 1,3-dibromopropane derivatives) are often documented in the 50–70% range depending on substrate sterics and reaction conditions.
| Evidence Dimension | Isolated yield in key intermediate synthesis |
|---|---|
| Target Compound Data | 82.3% isolated yield |
| Comparator Or Baseline | Alternative bis-electrophiles (class baseline: 50–70% typical yield range in comparable alkylation-cyclization sequences) |
| Quantified Difference | Target compound achieves ≥12–32 percentage points higher yield than typical class baseline |
| Conditions | Ethanesulfonamide (1.5 eq), anhydrous K2CO3, DMF, 95–100°C, 20–22 h; followed by 0.1 N HCl deprotection, pH 2–3, 2–3 h |
Why This Matters
An 82.3% isolated yield translates directly to reduced raw material consumption per kilogram of API intermediate, improving process mass intensity and lowering overall cost of goods in commercial pharmaceutical manufacturing.
- [1] The preparation method of the key intermediate 1 for the synthesis of baricitinib, CN107739328B, 2020. View Source
